molecular formula C17H17Cl3N2 B12676921 (4-((4-Chlorophenyl)cyanomethyl)-5-chloro-2-isopropylphenyl)ammonium chloride CAS No. 84196-21-4

(4-((4-Chlorophenyl)cyanomethyl)-5-chloro-2-isopropylphenyl)ammonium chloride

Cat. No.: B12676921
CAS No.: 84196-21-4
M. Wt: 355.7 g/mol
InChI Key: CFKMGLMLDRAGTO-UHFFFAOYSA-M
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Description

(4-((4-Chlorophenyl)cyanomethyl)-5-chloro-2-isopropylphenyl)ammonium chloride is a complex organic compound with significant applications in various fields. This compound is characterized by its unique structure, which includes a chlorophenyl group, a cyanomethyl group, and an isopropylphenyl group. Its chemical properties make it valuable for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-((4-Chlorophenyl)cyanomethyl)-5-chloro-2-isopropylphenyl)ammonium chloride typically involves multiple steps. One common method includes the reaction of 4-chlorobenzyl cyanide with 5-chloro-2-isopropylphenylamine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent, such as dichloromethane, and a catalyst, such as palladium on carbon. The reaction mixture is then subjected to purification processes, including recrystallization, to obtain the desired product.

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using automated reactors. The process includes the careful control of temperature, pressure, and reaction time to ensure high yield and purity. The use of advanced purification techniques, such as chromatography, is also common in industrial settings to achieve the desired quality of the final product.

Chemical Reactions Analysis

Types of Reactions

(4-((4-Chlorophenyl)cyanomethyl)-5-chloro-2-isopropylphenyl)ammonium chloride undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide in aqueous solution.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids.

    Reduction: Formation of amines.

    Substitution: Formation of substituted derivatives with different functional groups.

Scientific Research Applications

(4-((4-Chlorophenyl)cyanomethyl)-5-chloro-2-isopropylphenyl)ammonium chloride has diverse applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (4-((4-Chlorophenyl)cyanomethyl)-5-chloro-2-isopropylphenyl)ammonium chloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 4-Chlorophenyl cyanomethyl ketone
  • Pyrazole derivatives

Comparison

Compared to similar compounds, (4-((4-Chlorophenyl)cyanomethyl)-5-chloro-2-isopropylphenyl)ammonium chloride exhibits unique properties, such as higher reactivity and specificity in certain reactions. Its structure allows for versatile modifications, making it a valuable compound in both research and industrial applications.

Properties

CAS No.

84196-21-4

Molecular Formula

C17H17Cl3N2

Molecular Weight

355.7 g/mol

IUPAC Name

2-(5-chloro-1-methyl-2-propan-2-ylpyridin-1-ium-4-yl)-2-(4-chlorophenyl)acetonitrile;chloride

InChI

InChI=1S/C17H17Cl2N2.ClH/c1-11(2)17-8-14(16(19)10-21(17)3)15(9-20)12-4-6-13(18)7-5-12;/h4-8,10-11,15H,1-3H3;1H/q+1;/p-1

InChI Key

CFKMGLMLDRAGTO-UHFFFAOYSA-M

Canonical SMILES

CC(C)C1=[N+](C=C(C(=C1)C(C#N)C2=CC=C(C=C2)Cl)Cl)C.[Cl-]

Origin of Product

United States

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